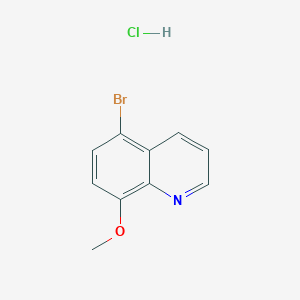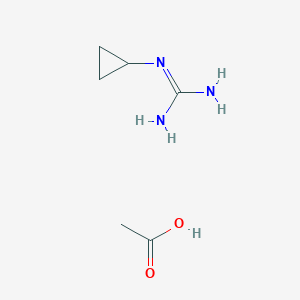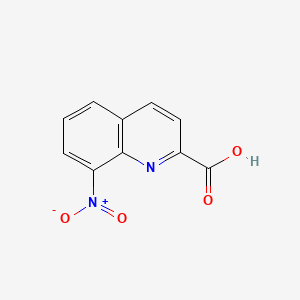![molecular formula C14H20ClNO3 B3060030 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride CAS No. 1609402-72-3](/img/structure/B3060030.png)
3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride
Vue d'ensemble
Description
3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride: is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a morpholine ring attached to a benzaldehyde moiety through a propoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
-
Formation of 3-(4-Morpholinyl)propoxybenzene
Starting Materials: 3-hydroxybenzaldehyde, 4-morpholinepropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: 3-hydroxybenzaldehyde is reacted with 4-morpholinepropyl chloride in the presence of potassium carbonate to form 3-(4-morpholinyl)propoxybenzene.
-
Oxidation to 3-[3-(4-Morpholinyl)propoxy]benzaldehyde
Starting Materials: 3-(4-Morpholinyl)propoxybenzene.
Reaction Conditions: The oxidation is typically carried out using an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Procedure: 3-(4-Morpholinyl)propoxybenzene is oxidized to 3-[3-(4-Morpholinyl)propoxy]benzaldehyde.
-
Formation of Hydrochloride Salt
Starting Materials: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde.
Reaction Conditions: The hydrochloride salt is formed by reacting the aldehyde with hydrochloric acid in an appropriate solvent such as ethanol.
Procedure: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde is dissolved in ethanol, and hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The aldehyde group in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride can be oxidized to form the corresponding carboxylic acid.
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or organic solvents at room temperature or under reflux.
-
Reduction: : The aldehyde group can be reduced to form the corresponding alcohol.
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Typically carried out in anhydrous solvents at low temperatures.
-
Substitution: : The morpholine ring can undergo substitution reactions with various electrophiles.
Reagents: Electrophiles such as alkyl halides or acyl chlorides.
Conditions: Typically carried out in the presence of a base in an aprotic solvent.
Major Products
Oxidation: 3-[3-(4-Morpholinyl)propoxy]benzoic acid.
Reduction: 3-[3-(4-Morpholinyl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Intermediate in Organic Synthesis: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Building Block: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and receptor-ligand interactions.
Medicine
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmacologically active compounds.
Industry
Chemical Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with target proteins, influencing their activity. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-(4-Piperidinyl)propoxy]benzaldehyde hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
3-[3-(4-Pyrrolidinyl)propoxy]benzaldehyde hydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
3-[3-(4-Azepanyl)propoxy]benzaldehyde hydrochloride: Similar structure but with an azepane ring instead of a morpholine ring.
Uniqueness
Morpholine Ring: The presence of the morpholine ring in 3-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride imparts unique chemical and biological properties compared to its analogs with different heterocyclic rings.
Reactivity: The morpholine ring can participate in specific interactions and reactions that are distinct from those of piperidine, pyrrolidine, or azepane rings.
Propriétés
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-12-13-3-1-4-14(11-13)18-8-2-5-15-6-9-17-10-7-15;/h1,3-4,11-12H,2,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMOFUQGJROKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-72-3 | |
| Record name | Benzaldehyde, 3-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)
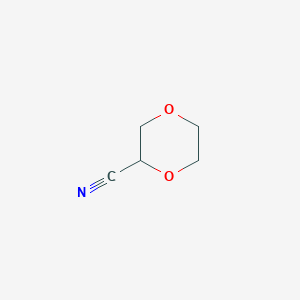

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)
![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
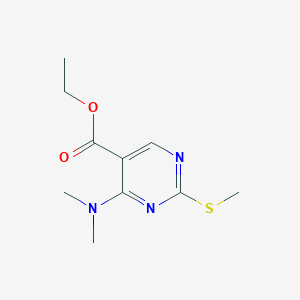
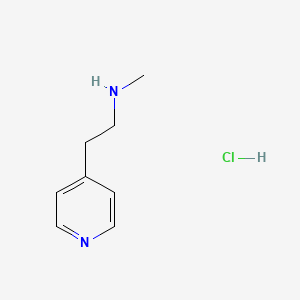
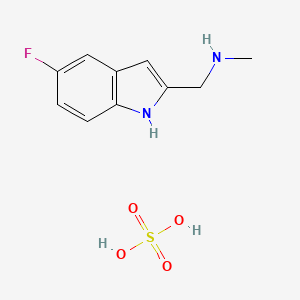
![[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride](/img/structure/B3059963.png)
![1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate](/img/structure/B3059964.png)
